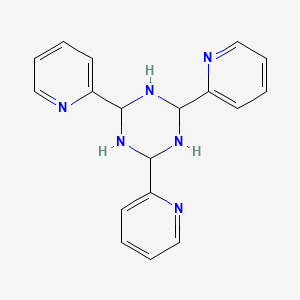
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- typically involves the reaction of 2-cyanopyridine with formaldehyde and ammonia. The reaction proceeds through a series of condensation and cyclization steps to form the triazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as Fe(II) and Fe(III).
Substitution: Can undergo substitution reactions where the pyridyl groups are replaced by other functional groups.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., FeSO₄) in aqueous or alcoholic solutions.
Substitution: Requires the presence of nucleophiles or electrophiles under controlled conditions.
Major Products
Scientific Research Applications
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the spectrophotometric determination of metal ions.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the formulation of various industrial products, including coatings and catalysts.
Mechanism of Action
The compound exerts its effects primarily through complexation with metal ions. The triazine ring and pyridyl groups provide multiple coordination sites for binding metal ions, forming stable complexes. These complexes can then participate in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Similar structure but different coordination properties.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Contains dimethylamino groups instead of pyridyl groups.
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Contains thiol groups, offering different reactivity.
Uniqueness
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- is unique due to its ability to form highly stable complexes with metal ions, making it particularly useful in spectrophotometric analysis and other applications requiring precise metal ion detection .
Properties
CAS No. |
73941-08-9 |
|---|---|
Molecular Formula |
C18H18N6 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,4,6-tripyridin-2-yl-1,3,5-triazinane |
InChI |
InChI=1S/C18H18N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12,16-18,22-24H |
InChI Key |
NUSDIQFUHBVDSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2NC(NC(N2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















